molecular formula C7H15ClO2S B13290441 4,4-Dimethylpentane-2-sulfonyl chloride

4,4-Dimethylpentane-2-sulfonyl chloride

Cat. No.: B13290441
M. Wt: 198.71 g/mol
InChI Key: UCARSPYMPZJRAC-UHFFFAOYSA-N
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Description

4,4-Dimethylpentane-2-sulfonyl chloride is an organosulfur compound with the molecular formula C7H15ClO2S. It is a sulfonyl chloride derivative, characterized by the presence of a sulfonyl chloride group (-SO2Cl) attached to a 4,4-dimethylpentane backbone. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

4,4-Dimethylpentane-2-sulfonyl chloride can be synthesized through the oxidation of thiol derivatives. One common method involves the use of hydrogen peroxide (H2O2) and thionyl chloride (SOCl2) as reagents. The reaction proceeds through oxidative chlorination, converting thiol derivatives directly into sulfonyl chlorides . Another method involves the use of N-chlorosuccinimide (NCS) and tetrabutylammonium chloride in the presence of water, followed by reaction with amines or sodium azide .

Industrial Production Methods

Industrial production of sulfonyl chlorides, including this compound, typically involves large-scale oxidation processes using similar reagents and conditions as described above. The choice of reagents and conditions may vary depending on the desired yield, purity, and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions

4,4-Dimethylpentane-2-sulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines to form sulfonamides.

    Oxidation Reactions: It can be further oxidized to form sulfonic acids.

    Reduction Reactions: It can be reduced to form thiols.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, which react with the sulfonyl chloride group to form sulfonamides under mild conditions.

    Oxidation Reactions: Reagents such as hydrogen peroxide and thionyl chloride are used for oxidative chlorination.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) can be used to reduce sulfonyl chlorides to thiols.

Major Products Formed

    Sulfonamides: Formed from substitution reactions with amines.

    Sulfonic Acids: Formed from oxidation reactions.

    Thiols: Formed from reduction reactions.

Scientific Research Applications

4,4-Dimethylpentane-2-sulfonyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4-dimethylpentane-2-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The reaction typically proceeds through the formation of a tetrahedral intermediate, followed by the release of chloride ion (Cl-) and the formation of the final product. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .

Comparison with Similar Compounds

Similar Compounds

    Methanesulfonyl Chloride (CH3SO2Cl): A simpler sulfonyl chloride with similar reactivity but a smaller molecular structure.

    Benzenesulfonyl Chloride (C6H5SO2Cl): An aromatic sulfonyl chloride with different reactivity due to the presence of the benzene ring.

    4,4-Dimethylpentane-1-sulfonyl Chloride (C7H15ClO2S): A structural isomer with the sulfonyl chloride group attached to a different carbon atom.

Uniqueness

4,4-Dimethylpentane-2-sulfonyl chloride is unique due to its specific molecular structure, which influences its reactivity and the types of reactions it can undergo. Its branched alkane backbone provides steric hindrance, affecting the accessibility of the sulfonyl chloride group and the overall reactivity compared to other sulfonyl chlorides .

Properties

Molecular Formula

C7H15ClO2S

Molecular Weight

198.71 g/mol

IUPAC Name

4,4-dimethylpentane-2-sulfonyl chloride

InChI

InChI=1S/C7H15ClO2S/c1-6(11(8,9)10)5-7(2,3)4/h6H,5H2,1-4H3

InChI Key

UCARSPYMPZJRAC-UHFFFAOYSA-N

Canonical SMILES

CC(CC(C)(C)C)S(=O)(=O)Cl

Origin of Product

United States

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